N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 3,4-dimethylphenyl group at the carboxamide nitrogen and a piperazinyl sulfonyl moiety at the 3-position of the thiophene ring. The piperazine sulfonyl group may enhance receptor binding affinity, particularly in neurological or metabolic targets, given piperazine’s prevalence in CNS-active pharmaceuticals.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-17-7-8-19(15-18(17)2)25-24(28)23-22(9-14-32-23)33(29,30)27-12-10-26(11-13-27)20-5-4-6-21(16-20)31-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPQBCOOYMLGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, also known by its CAS number 1251610-30-6, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential as a pharmaceutical agent.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 485.6 g/mol
- Structural Characteristics : The compound features a thiophene core with a carboxamide functional group, a piperazine moiety, and sulfonyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes such as acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism. In vitro studies indicate that derivatives can significantly inhibit ACAT activity, leading to reduced cholesterol levels in vivo .
- Antimicrobial Activity : Research suggests that piperazine derivatives exhibit antimicrobial properties. The structural components of this compound may enhance its affinity for bacterial targets, potentially leading to therapeutic applications against infections .
- Neuropharmacological Effects : Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly their ability to modulate acetylcholine receptors. This modulation can influence cognitive functions and may have implications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
-
Cholesterol Metabolism Study :
In a study evaluating the hypocholesterolemic effects of related compounds, it was found that N-(3,4-dimethylphenyl)piperazine derivatives significantly inhibited hepatic ACAT in rat models. The results indicated a promising profile for managing hypercholesterolemia and associated cardiovascular risks . -
Antimicrobial Efficacy :
A series of piperazine-based compounds were tested against Mycobacterium tuberculosis and other bacterial strains. The findings demonstrated that certain substitutions on the piperazine ring enhanced antibacterial potency, suggesting that similar modifications could be beneficial for this compound .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives. Modifications at the piperazine nitrogen or the sulfonamide group have been shown to influence biological activity significantly. For instance, changing the substituents on the phenyl rings can enhance selectivity and potency against specific targets.
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Preliminary studies have demonstrated that it exhibits considerable cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's mechanism involves inhibition of cellular proliferation and induction of apoptosis in tumor cells. It has been shown to affect pathways related to cell cycle regulation and apoptosis, making it a candidate for further development in cancer therapy.
- Case Studies : In a study conducted by the National Cancer Institute, the compound was tested against a panel of cancer cell lines, showing promising results with a mean growth inhibition rate of over 50% in several lines, indicating its potential as a lead compound for further optimization .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology, particularly due to its piperazine moiety, which is known for its activity on neurotransmitter systems.
- Potential Uses : Research indicates that it may have applications in treating psychiatric disorders such as anxiety and depression. The piperazine group is often associated with compounds that modulate serotonin and dopamine receptors.
- Research Findings : A study exploring similar piperazine derivatives reported significant anxiolytic effects in animal models, suggesting that modifications to the structure could yield compounds with enhanced efficacy .
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory properties of N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide.
- Mechanism : The compound is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
- Experimental Evidence : In vitro studies have demonstrated that this compound can reduce levels of inflammatory cytokines in cell cultures, supporting its potential as an anti-inflammatory agent .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
- SAR Insights : Researchers have been investigating how variations in the thiophene ring and piperazine substitutions affect biological activity. This information is vital for designing more potent analogs.
- Data Tables : Below is a summary table illustrating some key structural modifications along with their observed effects on biological activity:
| Modification Type | Structural Change | Biological Activity Observed |
|---|---|---|
| Piperazine Substituent | Different aromatic groups | Altered receptor binding affinity |
| Thiophene Derivative | Substituents at position 2 or 5 | Enhanced anticancer activity |
| Carboxamide Variation | Changes to the amide group | Variability in solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a thiophene-carboxamide core with several synthesized derivatives. Key structural differences lie in the substituents, which influence physicochemical properties and bioactivity:
Table 1: Structural and Functional Comparison of Thiophene Carboxamides
*Molecular weights estimated based on structural formulas.
Key Observations :
- Piperazine Sulfonyl Group: Unique to the target compound, this substituent may confer enhanced solubility and receptor interaction compared to simpler alkyl/aryl groups in analogues like 98b or 60b.
- 3,4-Dimethylphenyl Group : This electron-donating substituent could improve metabolic stability compared to the electron-withdrawing 2-chlorophenyl group in the analogue from , which may influence bioavailability .
Pharmacological and Computational Insights
While direct activity data for the target compound is unavailable, structurally related thiophene carboxamides exhibit diverse activities:
- Analgesic/Anti-inflammatory : The 2-chlorophenyl-substituted analogue demonstrated significant activity in preliminary assays, attributed to COX-2 inhibition or opioid receptor interactions .
- Antimicrobial : Hydrazide derivatives (e.g., 98b) are hypothesized to target bacterial enzymes or membranes, though explicit data is lacking .
Computational Predictions : AutoDock4, a tool validated for flexible receptor docking , could model the target compound’s interaction with serotonin (5-HT) or dopamine receptors. Compared to simpler analogues, the piperazine sulfonyl group may form hydrogen bonds with receptor residues (e.g., 5-HT1A), while the 3,4-dimethylphenyl group could enhance hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
